11-Oxooctacosyl acetate
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Overview
Description
11-Oxooctacosyl acetate is a chemical compound with the molecular formula C30H60O2 It is an ester, specifically an acetate ester, which is characterized by the presence of an acetate group (CH3COO-) attached to an octacosyl group (C28H57)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxooctacosyl acetate typically involves the esterification of octacosanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
[ \text{C28H57OH} + \text{CH3COOH} \rightarrow \text{C30H60O2} + \text{H2O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
11-Oxooctacosyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octacosanol and acetic acid.
Reduction: The compound can be reduced to octacosanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Major Products Formed
Hydrolysis: Octacosanol and acetic acid.
Reduction: Octacosanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
11-Oxooctacosyl acetate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 11-Oxooctacosyl acetate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release octacosanol and acetic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to modulate membrane fluidity and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Octacosyl acetate: Similar in structure but lacks the oxo group.
Hexacosyl acetate: A shorter-chain analog with similar properties.
11-Oxooctacosyl hexadecanoate: Another ester with a different acyl group.
Uniqueness
11-Oxooctacosyl acetate is unique due to the presence of the oxo group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91659-99-3 |
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Molecular Formula |
C30H58O3 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
11-oxooctacosyl acetate |
InChI |
InChI=1S/C30H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-26-30(32)27-24-21-18-15-16-19-22-25-28-33-29(2)31/h3-28H2,1-2H3 |
InChI Key |
JAEBRRYVOKRWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
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